3-Ethynyl-4-fluoroaniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Ethynyl-4-fluoroaniline has been reported in the literature . The method involves using 3-bromo-4-fluoronitrobenzene as a raw material and tetra-triphenylphosphine palladium as a catalyst . This method is simple, mild in reaction, easy to control, readily available in raw materials and reagents, low in cost and few in three wastes .Molecular Structure Analysis

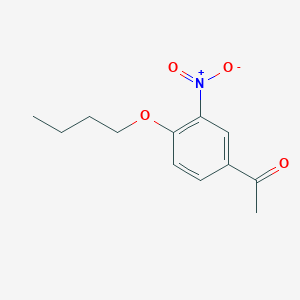

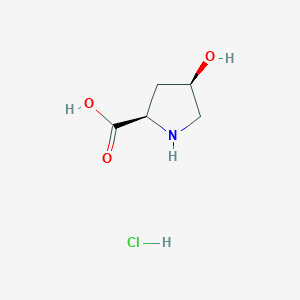

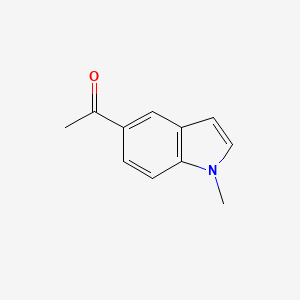

The molecular formula of 3-Ethynyl-4-fluoroaniline is C8H6FN . The InChI code is 1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 . The molecular weight is 135.14 g/mol .Physical And Chemical Properties Analysis

3-Ethynyl-4-fluoroaniline is a yellow to brown solid or liquid . It has a molecular weight of 135.14 g/mol . The InChI code is 1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 . The storage temperature is 2-8°C in a dark place and inert atmosphere .Aplicaciones Científicas De Investigación

Environmental Biodegradation : Fluoroanilines, including compounds related to 3-Ethynyl-4-fluoroaniline, have been studied for their biodegradability due to their extensive use in industry and low natural biodegradability. A study by Zhao et al. (2019) focused on the degradation of 3-fluoroaniline by a strain of Rhizobium, indicating potential bioremediation applications (Zhao et al., 2019).

Diagnostic and Imaging Applications : Simeon et al. (2012) investigated the use of SP203, a compound structurally related to 3-Ethynyl-4-fluoroaniline, as a radioligand for imaging brain metabotropic glutamate receptors in monkeys. This study suggests potential applications in neurological imaging and diagnostics (Simeon et al., 2012).

Metabolic Studies : Duckett et al. (2006) conducted a study on the metabolism of 3-chloro-4-fluoroaniline in rats, providing insights into the biotransformation and potential toxicity of similar fluoroaniline compounds. This research has implications for understanding the metabolic pathways and effects of fluoroaniline derivatives (Duckett et al., 2006).

Synthesis and Characterization of Derivatives : Çelik and Babagil (2019) synthesized derivatives of 4-fluoroaniline, similar to 3-Ethynyl-4-fluoroaniline, and studied their inhibitory activities on carbonic anhydrase enzymes, indicating potential pharmacological applications (Çelik & Babagil, 2019).

- ic properties of compounds with ethynyl linkers, similar to 3-Ethynyl-4-fluoroaniline. Their research demonstrates the potential of these compounds in developing highly sensitive chemical sensors (Tigreros et al., 2014).

Photocatalytic Applications : Jackman and Thomas (2014) explored the photocatalytic degradation of 3-fluoroaniline on anatase TiO2(101), a study relevant to 3-Ethynyl-4-fluoroaniline as it sheds light on the potential photocatalytic applications of fluoroaniline derivatives in environmental cleanup and degradation processes (Jackman & Thomas, 2014).

Pharmaceutical Intermediate Research : Trivedi et al. (2015) investigated the influence of biofield energy treatment on the physical, thermal, and spectral properties of 3-Chloro-4-fluoroaniline, a compound related to 3-Ethynyl-4-fluoroaniline. This research may have implications for modifying the properties of pharmaceutical intermediates (Trivedi et al., 2015).

Fluorescent Sensing Technology : Yang et al. (2013) designed a heteroatom-containing organic fluorophore with properties similar to 3-Ethynyl-4-fluoroaniline. Their work demonstrates the potential of such compounds in developing fluorescent pH sensors, which can be used in various scientific and industrial applications (Yang et al., 2013).

Safety And Hazards

3-Ethynyl-4-fluoroaniline is classified as a hazardous substance . It is harmful if inhaled, toxic if swallowed or in contact with skin . It may cause skin irritation, serious eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-ethynyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMVCSBQJWRQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506904 | |

| Record name | 3-Ethynyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-4-fluoroaniline | |

CAS RN |

77123-60-5 | |

| Record name | 3-Ethynyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)